molecular formula C13H8Cl4 B12663505 1,1'-Methylenebis(2,4-dichlorobenzene) CAS No. 84604-89-7

1,1'-Methylenebis(2,4-dichlorobenzene)

Cat. No.: B12663505
CAS No.: 84604-89-7
M. Wt: 306.0 g/mol
InChI Key: WVWJQTPTXDYDCM-UHFFFAOYSA-N
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Description

1,1’-Methylenebis(2,4-dichlorobenzene): is an organic compound with the molecular formula C13H8Cl4 . It is a derivative of benzene, where two benzene rings are connected by a methylene bridge, and each benzene ring is substituted with two chlorine atoms at the 2 and 4 positions. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Methylenebis(2,4-dichlorobenzene) can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of 2,4-dichlorobenzene with formaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of 1,1’-Methylenebis(2,4-dichlorobenzene) follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and employing purification techniques such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Methylenebis(2,4-dichlorobenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,1’-Methylenebis(2,4-dichlorobenzene) is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it valuable in the development of new materials and chemical processes .

Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound to investigate the toxicity and environmental impact of similar substances .

Industry: Industrially, 1,1’-Methylenebis(2,4-dichlorobenzene) is used in the production of polymers, resins, and other materials. Its chemical properties contribute to the durability and performance of these products .

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

    1,1’-Methylenebis(2,6-dichlorobenzene): Similar structure but with chlorine atoms at the 2 and 6 positions.

    1,1’-Methylenebis(3,4-dichlorobenzene): Chlorine atoms at the 3 and 4 positions.

    1,1’-Methylenebis(2,5-dichlorobenzene): Chlorine atoms at the 2 and 5 positions.

Uniqueness: 1,1’-Methylenebis(2,4-dichlorobenzene) is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and physical properties. This positioning makes it particularly suitable for certain industrial applications and research studies .

Properties

CAS No.

84604-89-7

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2

InChI Key

WVWJQTPTXDYDCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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